molecular formula C4H6O B081269 Methoxyallene CAS No. 13169-00-1

Methoxyallene

Cat. No.: B081269
CAS No.: 13169-00-1
M. Wt: 70.09 g/mol
InChI Key: RRWJXAJEGRDMQH-UHFFFAOYSA-N
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Description

Methoxyallene, also known as 1-methoxy-1,2-propadiene, is an organic compound with the molecular formula C4H6O. It is a member of the alkoxyallene family, which are versatile C3 building blocks in organic synthesis. This compound is a liquid at room temperature and is known for its high reactivity due to the presence of the allene functional group.

Mechanism of Action

Target of Action

Methoxyallene is a versatile C3 building block in organic synthesis . It is primarily used as a reactant in various chemical reactions, including multicomponent reactions with nitriles and carboxylic acids, intermolecular hydroamination, one-pot synthesis of alkoxy and (alkylsulfanyl)-substituted pyrroles and dihydropyridines, intermolecular [4+2] cycloaddition with dienes, allenyl cyclization, and insertion reactions of C-C pi-bonds into alkylidenesilacyclopropanes .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. For instance, in the stereospecific conversion of boronic esters into enones, this compound acts as a three-carbon building block . Following the formation of a boronate complex by the reaction of the boronic ester with lithiated-methoxyallene, protonation triggers a stereospecific 1,2-migration before oxidation generates the enone .

Biochemical Pathways

For example, it is involved in the synthesis of enantiopure pyridines, alkoxy and (alkylsulfanyl)-substituted pyrroles and dihydropyridines, cyclopentenones, and butenolide compounds .

Pharmacokinetics

It is known that this compound is a liquid at room temperature with a density of 0832 g/mL at 25 °C . It is typically stored at temperatures between 2-8°C .

Result of Action

The result of this compound’s action is the formation of various compounds through chemical reactions. For example, it can react with nitrosoalkenes to give highly functionalized 1,2-oxazine derivatives, which are versatile intermediates in organic synthesis . In another example, this compound reacts with carbon monoxide in the PdCl2–CuCl2–NaHCO3 system in MeOH to afford methyl 2-(dimethoxymethyl)acrylate and 2-chloro-3,3-dimethoxyprop-1-ene .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the rate and outcome of the reactions involving this compound. It is also worth noting that this compound is classified as a flammable liquid, and its storage and handling require specific safety measures .

Biochemical Analysis

Biochemical Properties

Methoxyallene interacts with various biomolecules in biochemical reactions. It is involved in multicomponent reactions with nitriles and carboxylic acids, leading to the synthesis of enantiopure pyridines . It also participates in intermolecular hydroamination and [4+2] cycloaddition with dienes . These interactions highlight the role of this compound in biochemical reactions.

Cellular Effects

The effects of this compound on cells and cellular processes are primarily observed in its role as a reactant in biochemical reactions. For instance, it is involved in the one-pot synthesis of alkoxy and (alkylsulfanyl)-substituted pyrroles and dihydropyridines

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. For instance, it undergoes allenyl cyclization and subsequent transformation into dicarbonyl, cyclopentenones, and butenolide compounds . It also participates in insertion reactions of C-C pi-bonds into alkylidenesilacyclopropanes . These mechanisms illustrate how this compound interacts with biomolecules and influences gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are primarily observed in its role as a reactant in biochemical reactions. It has been produced in continuous flow in a very safe way up to 30 gh@1

Preparation Methods

Methoxyallene can be synthesized through various methods. One common synthetic route involves the isomerization of propargylic ethers. This process typically requires the use of a base, such as lithium diisopropylamide, to deprotonate the propargylic ether, followed by rearrangement to form the this compound. Another method involves the reaction of lithiated this compound with electrophiles, which can lead to the formation of various substituted methoxyallenes .

Scientific Research Applications

Methoxyallene has numerous applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. It is used as a building block for the synthesis of various natural products and bioactive compounds. For example, this compound has been employed in the total synthesis of 10-deoxymethynolide, a polyketide with potential medicinal properties . Additionally, this compound derivatives have been used in the synthesis of heterocycles, which are important scaffolds in drug discovery .

Comparison with Similar Compounds

Methoxyallene is similar to other alkoxyallenes, such as ethoxyallene and propoxyallene, in terms of its reactivity and applications in organic synthesis. this compound is unique due to its specific reactivity patterns and the types of products it can form. For example, this compound can serve as a substitute for acrolein or acrolein acetals in certain reactions, leading to the formation of unique substitution patterns .

Similar Compounds

  • Ethoxyallene
  • Propoxyallene
  • Butoxyallene

This compound’s unique reactivity and versatility make it a valuable compound in the field of organic synthesis, with numerous applications in the synthesis of complex molecules and bioactive compounds.

Properties

InChI

InChI=1S/C4H6O/c1-3-4-5-2/h4H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWJXAJEGRDMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13169-00-1
Record name 1,2-Propadiene, 3-methoxy-
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Record name NSC363923
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Record name Methoxyallene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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